4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, an acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid . The intermediate compounds are then subjected to further reactions, including oxidation and cyclization, to form the desired tetrahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines.
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the combination of a chloro and methoxy group on the phenyl ring and the tetrahydroisoquinoline core
Properties
CAS No. |
110014-07-8 |
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Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H16ClNO/c1-19-16-7-6-11(8-15(16)17)14-10-18-9-12-4-2-3-5-13(12)14/h2-8,14,18H,9-10H2,1H3 |
InChI Key |
VFZJLXWOSWJVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC3=CC=CC=C23)Cl |
Origin of Product |
United States |
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